molecular formula C7H14ClNO B2878894 7-Methyl-6-oxa-2-azaspiro[3.4]octane;hydrochloride CAS No. 2305255-84-7

7-Methyl-6-oxa-2-azaspiro[3.4]octane;hydrochloride

Cat. No.: B2878894
CAS No.: 2305255-84-7
M. Wt: 163.65
InChI Key: HSLRWABIYBPIOO-UHFFFAOYSA-N
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Description

7-Methyl-6-oxa-2-azaspiro[3.4]octane;hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique spirocyclic structure, which imparts distinct chemical properties and reactivity. The compound is often utilized in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of 7-Methyl-6-oxa-2-azaspiro[3Similar compounds have been found to exhibitEpidermal Growth Factor Receptor (EGFR) inhibitory activities . EGFR is a protein that resides on the cell surface and is involved in processes such as cell growth and division.

Mode of Action

The exact mode of action of 7-Methyl-6-oxa-2-azaspiro[3Compounds with similar structures have been shown to inhibit egfr . This inhibition could occur through the compound binding to the receptor, preventing it from activating and thus blocking the signal for cell growth and division.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-6-oxa-2-azaspiro[3.4]octane;hydrochloride typically involves the annulation of cyclopentane and azetidine rings. One common approach is the annulation of the cyclopentane ring, followed by the formation of the four-membered azetidine ring. This method employs readily available starting materials and conventional chemical transformations, such as nucleophilic substitution and cyclization reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. The process is optimized for high yield and purity, with minimal chromatographic purifications. The compound is typically produced in powder form and stored at room temperature .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-6-oxa-2-azaspiro[3.4]octane;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new spirocyclic derivatives with various functional groups.

Scientific Research Applications

7-Methyl-6-oxa-2-azaspiro[3.4]octane;hydrochloride is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:

    Chemistry: As a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-6-oxa-2-azaspiro[3.4]octane;hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This imparts distinct chemical properties and reactivity, making it a valuable scaffold in various research and industrial applications.

Properties

IUPAC Name

7-methyl-6-oxa-2-azaspiro[3.4]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-6-2-7(5-9-6)3-8-4-7;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLRWABIYBPIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CNC2)CO1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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